molecular formula C10H5BrClNO2 B1445730 3-Bromo-6-chloroquinoline-8-carboxylic acid CAS No. 860206-90-2

3-Bromo-6-chloroquinoline-8-carboxylic acid

Cat. No.: B1445730
CAS No.: 860206-90-2
M. Wt: 286.51 g/mol
InChI Key: KOEMCPLCSXGKMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst . Another approach is the Pfitzinger reaction , where isatin reacts with a halogenated benzaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are typically mild, and the process is scalable, making it suitable for large-scale production .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloroquinoline-8-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial and fungal strains . Additionally, it is investigated for its role in inhibiting specific enzymes and pathways involved in cancer progression .

Industry: The compound is used in the development of dyes , catalysts , and materials . Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloroquinoline-8-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-6-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMCPLCSXGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855908
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860206-90-2
Record name 8-Quinolinecarboxylic acid, 3-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860206-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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